2,4-Difluoro-5-methoxybenzyl alcohol
Description
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Properties
IUPAC Name |
(2,4-difluoro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUGODXLIFAUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275345 | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-65-1 | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,4-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,4-Difluoro-5-methoxybenzyl alcohol" for medicinal chemistry
Technical Guide: 2,4-Difluoro-5-methoxybenzyl Alcohol in Medicinal Chemistry
Executive Summary: The "Privileged" Scaffold Modifier
2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 1266114-65-1 ) is a specialized, high-value building block used in the optimization of small-molecule drugs. It is not merely a solvent or simple reagent; it is a pharmacophore-enabling fragment .
In modern drug discovery, this specific substitution pattern—two fluorine atoms at the 2,4-positions and a methoxy group at the 5-position—serves a dual purpose:
-
Metabolic Armor: The fluorine atoms block the most metabolically vulnerable positions (ortho/para to the benzylic carbon) from Cytochrome P450 oxidation.
-
Electronic & Steric Tuning: The 5-methoxy group acts as a specific hydrogen-bond acceptor and introduces a steric "anchor" that can lock the molecule into a bioactive conformation within a protein binding pocket.
This guide details its chemical profile, strategic utility in inhibitor design (specifically for PRC2/EED and MAGL targets), and a self-validating protocol for its synthesis and handling.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Relevance in Drug Design |
| CAS Number | 1266114-65-1 | Unique identifier for sourcing and IP tracking. |
| Formula | C₈H₈F₂O₂ | Compact scaffold (MW: 174.15 g/mol ). |
| Appearance | White to off-white solid | Easy to handle compared to liquid benzyl alcohols. |
| LogP (Calc) | ~1.6 - 1.8 | Moderate lipophilicity; good for CNS penetration and oral bioavailability. |
| H-Bond Donors | 1 (OH group) | Critical for initial binding; often converted to ether/amine in final drugs. |
| H-Bond Acceptors | 3 (2 F, 1 OMe) | The 5-OMe provides a directional acceptor vector. |
| pKa (OH) | ~14-15 | Typical primary alcohol; requires activation (e.g., mesylation) for substitution. |
Strategic Utility in Medicinal Chemistry
The "Fluorine Effect" (2,4-Substitution)
The 2,4-difluoro motif is a classic strategy to block oxidative metabolism .
-
Mechanism: In a non-fluorinated benzyl ring, the para position (relative to the benzylic chain) is a hotspot for hydroxylation by CYP450 enzymes. Placing a fluorine atom at the 4-position sterically and electronically shuts down this pathway because the C-F bond is too strong (~116 kcal/mol) for the enzyme to cleave.
-
Electronic Deactivation: The fluorine atoms withdraw electron density from the ring (
-induction), making the ring less prone to oxidation while slightly increasing the acidity of the benzylic protons.
The 5-Methoxy Anchor
While fluorine withdraws electrons, the methoxy group at position 5 donates electron density through resonance (+M effect), creating a unique "push-pull" electronic landscape.
-
Binding Affinity: In EED (Embryonic Ectoderm Development) inhibitors, this methoxy group often fills a specific hydrophobic pocket or engages in a water-mediated hydrogen bond with the protein backbone.
-
Conformational Lock: The steric bulk of the methoxy group restricts the rotation of the benzyl ring when bound to a scaffold, reducing the entropic penalty of binding.
Case Study Applications
-
PRC2/EED Inhibitors: This fragment is a key intermediate in the synthesis of allosteric inhibitors of Polycomb Repressive Complex 2 (PRC2), used in treating lymphomas (e.g., DLBCL). The benzyl group fits into the hydrophobic pocket of the EED subunit.
-
MAGL Inhibitors: Used in designing inhibitors for Monoacylglycerol Lipase, a target for pain and inflammation.
Self-Validating Experimental Protocol
Objective: Synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol via reduction of 2,4-difluoro-5-methoxybenzaldehyde. Rationale: Reduction of the aldehyde is milder, cleaner, and higher-yielding than reducing the acid or ester, minimizing defluorination side reactions.
Reagents:
-
Substrate: 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2).[1][2]
-
Reductant: Sodium Borohydride (NaBH₄).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2,4-difluoro-5-methoxybenzaldehyde in 30 mL of MeOH . Cool the solution to 0°C using an ice bath.
-
Checkpoint: The solution should be clear. If the aldehyde is not fully soluble, add small amounts of THF.
-
-
Addition: Slowly add 12.0 mmol (1.2 equiv) of NaBH₄ in small portions over 15 minutes.
-
Safety Note: Hydrogen gas evolution will occur. Ensure the reaction is vented.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour .
-
Validation (TLC): Spot the reaction mixture against the starting aldehyde (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, and a new, more polar alcohol spot (lower R_f) should appear.
-
-
Quench: Cool back to 0°C and carefully quench with 10 mL of saturated NH₄Cl solution . Stir for 10 minutes.
-
Workup: Remove the methanol under reduced pressure (rotary evaporator). Dilute the aqueous residue with 50 mL water and extract with Dichloromethane (DCM) (3 x 30 mL) .
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Usually, the crude product is >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Yield Expectation: 90-95%.
Visualizations
Diagram 1: Synthetic Workflow & Derivatization
This diagram illustrates the synthesis of the alcohol and its conversion into active "warheads" for drug coupling.
Caption: Synthetic pathway from commercial aldehyde precursor to final drug incorporation.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram explains why this specific pattern is selected for medicinal chemistry optimization.
Caption: Pharmacophore dissection showing the functional role of each substituent on the benzyl ring.
References
-
Preparation of Triazolopyridine Compounds . Google Patents. Patent WO2017221092A1. Describes the synthesis of 2,4-difluoro-5-methoxybenzaldehyde and its conversion to active inhibitors. Link
-
Design and Synthesis of MAGL Inhibitors . University of Pisa (UNIPI). Research detailing the use of 2,4-difluoro-5-methoxybenzoic acid as a precursor for benzoylpiperidine derivatives. Link
-
2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) .[3] ChemSRC. Chemical property database entry verifying CAS and structure.[4] Link
-
Role of Fluorine in Medicinal Chemistry . ChemRxiv. Review on the strategic use of fluorinated motifs (difluoro-methoxy patterns) to enhance drug stability and potency. Link
Sources
Methodological & Application
Synthesis of "2,4-Difluoro-5-methoxybenzyl alcohol" from fluorinated precursors
Application Note: High-Fidelity Synthesis of 2,4-Difluoro-5-methoxybenzyl Alcohol
Executive Summary & Strategic Analysis
The synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol represents a critical challenge in medicinal chemistry, particularly for the development of EED (Embryonic Ectoderm Development) inhibitors and polycomb repressive complex 2 (PRC2) modulators. The specific substitution pattern—a methoxy group at the 5-position flanked by fluorines at the 2 and 4 positions—creates a unique electronic and steric profile that is difficult to access via standard nucleophilic aromatic substitution (SNAr) due to competing regioselectivity.
The Core Challenge: Regiocontrol Direct SNAr on 2,4,5-trifluorobenzaldehyde with methoxide typically favors attack at the 4-position (para to the aldehyde) or the 2-position (ortho), yielding 2,5-difluoro-4-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzaldehyde, respectively. Accessing the 5-methoxy isomer (meta to the aldehyde) requires either an alternative electrophilic pathway or the reduction of a pre-functionalized acid/aldehyde precursor synthesized via directed ortho-metalation (DoM).
Recommended Pathway: This guide details the Reductive Synthesis from the commercially available or pre-synthesized precursors 2,4-Difluoro-5-methoxybenzaldehyde (CAS 177034-25-2) or 2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9) . This approach ensures 100% regiochemical fidelity in the final alcohol product.
Chemical Pathway & Mechanism
The synthesis relies on the chemoselective reduction of the carbonyl moiety while preserving the sensitive aryl-fluorine and aryl-methoxy motifs.
Pathway A: Aldehyde Reduction (Preferred for Mild Conditions)
-
Reagents: Sodium Borohydride (NaBH4), Methanol/THF.
-
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon, followed by protonation.
-
Advantage: Mild conditions, high yield, minimal defluorination byproducts.
Pathway B: Acid Reduction (Preferred for Cost-Efficiency)
-
Reagents: Borane-Tetrahydrofuran Complex (BH3·THF) or Lithium Aluminum Hydride (LiAlH4).
-
Mechanism: Activation of the carboxyl group followed by hydride transfer.
-
Advantage: Direct conversion from stable acid precursors.
Visualizing the Workflow (Graphviz)
Caption: Dual pathways for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol via hydride reduction.
Detailed Experimental Protocols
Protocol A: Reduction of 2,4-Difluoro-5-methoxybenzaldehyde
Best for small-to-medium scale synthesis where high purity is paramount.
Materials:
-
Precursor: 2,4-Difluoro-5-methoxybenzaldehyde (1.0 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.2 equiv)
-
Solvent: Anhydrous Methanol (MeOH) (10 mL per gram of precursor)
-
Quench: 1N HCl, Saturated NaHCO3, Brine.
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-methoxybenzaldehyde (e.g., 5.0 g, 29.0 mmol) in anhydrous Methanol (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents runaway exotherms and minimizes side reactions with the fluorinated ring.
-
Addition: Add NaBH4 (1.32 g, 34.8 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).
-
-
Quench: Cool back to 0°C. Slowly add 1N HCl dropwise until pH ~5-6 to destroy excess hydride.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Methanol.
-
Dilute the residue with Ethyl Acetate (EtOAc) and Water.
-
Separate layers. Wash the organic layer with Saturated NaHCO3 (to neutralize acid) and Brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Expected Yield: 90-95% Appearance: White crystalline solid or colorless oil.
Protocol B: Reduction of 2,4-Difluoro-5-methoxybenzoic Acid
Best for bulk synthesis when the acid precursor is more readily available.
Materials:
-
Precursor: 2,4-Difluoro-5-methoxybenzoic acid (1.0 equiv)
-
Reductant: Borane-THF complex (1.0 M solution) (3.0 equiv)
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask under Nitrogen atmosphere.
-
Dissolution: Add 2,4-Difluoro-5-methoxybenzoic acid (e.g., 5.0 g, 26.6 mmol) and anhydrous THF (40 mL). Cool to 0°C.
-
Addition: Add BH3·THF (1.0 M, 80 mL, 80 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Note: The carboxylic acid protons will react first, evolving H2. The excess borane reduces the carboxylate.
-
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4-6 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to quench excess borane (vigorous bubbling).
-
Hydrolysis: Add 1N HCl (20 mL) and stir at room temperature for 1 hour to break the boron-oxygen complexes.
-
Extraction: Remove THF under vacuum. Extract the aqueous residue with EtOAc (3x).
-
Wash: Wash combined organics with 1N NaOH (to remove unreacted acid), water, and brine.
-
Drying: Dry over MgSO4 and concentrate.
Expected Yield: 85-92%
Quantitative Data Summary
| Parameter | Protocol A (Aldehyde + NaBH4) | Protocol B (Acid + BH3) |
| Reaction Time | 2-3 Hours | 6-8 Hours |
| Temperature | 0°C to RT | Reflux |
| Yield | >90% | 85-92% |
| Atom Economy | High | Moderate (Boron waste) |
| Purification | Minimal (often pure after workup) | Extraction/Wash required |
| Risk Profile | Low (H2 evolution) | Moderate (Pyrophoric Borane) |
Quality Control & Validation
To ensure the integrity of the synthesized 2,4-Difluoro-5-methoxybenzyl alcohol , the following analytical parameters must be met:
-
1H NMR (CDCl3, 500 MHz):
-
δ 7.15 (t, 1H, J = 9.5 Hz, H-3 or H-6 depending on numbering).
-
δ 6.90 (dd, 1H, J = 10.0, 6.5 Hz).
-
δ 4.65 (s, 2H, -CH 2OH).
-
δ 3.88 (s, 3H, -OCH 3).
-
Note: The coupling constants (J) will reflect the F-H coupling (ortho/meta/para).
-
-
19F NMR:
-
Must show two distinct signals (approx -110 to -130 ppm range) with appropriate splitting patterns.
-
-
HPLC Purity: >98.0% (Area %).
References
-
Preparation of Triazolopyridine Compounds (EED Inhibitors). Google Patents. WO2017221092A1. (Describes the use of 2,4-difluoro-5-methoxybenzaldehyde as a key intermediate A3.2). Link
-
2,4-Difluoro-5-methoxybenzoic acid (CAS 1266114-05-9). PubChem Compound Summary. National Center for Biotechnology Information. Link
- Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorobenzenes.Journal of Fluorine Chemistry. (General reference for SNAr regioselectivity challenges in trifluorobenzaldehydes).
-
2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5). Sigma-Aldrich Product Sheet. Link
Sources
Application Note: Process Development for the Recrystallization of 2,4-Difluoro-5-methoxybenzyl alcohol
Topic: Recrystallization of "2,4-Difluoro-5-methoxybenzyl alcohol" Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.
Abstract & Strategic Overview
2,4-Difluoro-5-methoxybenzyl alcohol is a critical fluorinated building block, often employed in the synthesis of kinase inhibitors and antivirals where metabolic stability (via fluorine substitution) and H-bond acceptance (via methoxy) are required.
Purification of this intermediate presents specific physicochemical challenges:
-
"Oiling Out" Risk: The combination of a polar hydroxyl group and lipophilic fluorine atoms often results in a low melting point solid that forms a biphasic oil rather than crystals during cooling.
-
Impurity Profile: Common impurities include the over-reduced toluene derivative (2,4-difluoro-5-methoxytoluene) or the unreduced aldehyde/acid precursors.
-
Thermal Sensitivity: Benzyl alcohols can undergo self-condensation (ether formation) or oxidation under prolonged thermal stress or acidic conditions.
This guide provides a self-validating protocol designed to achieve >99% purity (HPLC) while mitigating the risk of oiling out.
Physicochemical Assessment & Solubility Profile
Note: Exact physicochemical constants depend on the specific polymorph and impurity profile. The values below represent the working range for this structural class.
| Property | Value / Characteristic | Implication for Recrystallization |
| Physical State | Low-melting solid (Est.[1] MP: 45–65°C) | High Risk: Crystallization temperature ( |
| Solubility (Polar) | High (MeOH, EtOH, IPA, EtOAc) | Good "good solvents" for dissolution. |
| Solubility (Non-polar) | Low (Heptane, Hexane, Pentane) | Excellent anti-solvents. |
| Solubility (Aromatic) | Moderate to High (Toluene) | Ideal Candidate: Toluene often suppresses oiling out better than aliphatic/alcohol mixtures for fluorinated aromatics. |
Solvent System Selection Strategy
For this specific fluorinated benzyl alcohol, a Binary Solvent System is recommended over a single solvent to allow for precise supersaturation control.
Recommended System: Toluene / n-Heptane
-
Rationale: Toluene provides pi-pi interactions that solubilize the aromatic ring effectively at elevated temperatures (
). n-Heptane acts as a gradual anti-solvent.[2] This system is superior to Alcohol/Water systems for this substrate because water often exacerbates oiling out in low-melting fluorinated compounds.
Alternative System: Isopropyl Acetate (IPAc) / n-Heptane
-
Rationale: If Toluene is restricted (Class 2 solvent limits), IPAc is a greener alternative with similar selectivity for polar impurities.
Detailed Experimental Protocol
Phase 1: Pre-Crystallization Characterization (The "Go/No-Go" Step)
Before scaling up, perform this rapid check to define the metastable zone.
-
DSC Analysis: Determine the onset melting point (
). -
Solubility Check: Dissolve 100 mg in 0.5 mL Toluene at
. Solution must be clear. Add Heptane dropwise until turbidity persists. Record the ratio (typically 1:2 to 1:4).
Phase 2: The Recrystallization Workflow
Scale: 10.0 g Input (Adjustable) | Target Yield: 85-90%
Step 1: Dissolution[2][3]
-
Charge 10.0 g of crude 2,4-Difluoro-5-methoxybenzyl alcohol into a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser.
-
Add 20 mL (2.0 vol) of Toluene .
-
Heat the mixture to 60–65°C . Caution: Do not exceed 75°C to prevent thermal degradation.
-
If solids remain, add Toluene in 1 mL increments until a clear, homogeneous solution is obtained. (Max volume: 3.5 vol).
Step 2: Hot Filtration (Particulate Removal)
-
While maintaining
, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., NaF, reducing agent residues). -
Wash the filter cake with 2 mL hot Toluene. Combine filtrates.
Step 3: Controlled Crystallization (Anti-Solvent Addition)
-
Return filtrate to the reactor and stabilize temperature at 55°C (approx.
below boiling, but above ). -
Seeding: Add 0.5% w/w (50 mg) of pure seed crystals. Crucial: If no seed is available, scratch the glass wall or induce nucleation in a small aliquot first.
-
Stir at 55°C for 30 minutes to ensure seed survival (Ostwald ripening).
-
Anti-Solvent Dosing: Begin adding n-Heptane via addition funnel.
-
Rate: 0.5 mL/min.
-
Target Ratio: 1:3 (Toluene:Heptane).
-
Observation: If the solution turns milky/oily, STOP addition. Reheat slightly until clear, then cool more slowly.
-
Step 4: Cooling Profile
-
Cool the slurry from 55°C to 20°C over 4 hours (Linear ramp: ~9°C/hr).
-
Checkpoint: Verify crystal formation (needles/plates) vs. oil droplets under a microscope.
-
Cool further to 0–5°C and hold for 1 hour to maximize yield.
Step 5: Isolation and Drying
-
Filter the slurry using a Buchner funnel under vacuum.
-
Displacement Wash: Wash the cake with 20 mL of cold (0°C) Toluene/Heptane (1:4 mixture). Do not use pure Heptane immediately, as it may precipitate gummy impurities.
-
Drying: Dry in a vacuum oven at 35°C for 12 hours. Note: Benzyl alcohols can sublime; monitor weight loss carefully.
Process Visualization (Graphviz)
Caption: Figure 1. Optimized process flow for the purification of 2,4-Difluoro-5-methoxybenzyl alcohol, emphasizing the critical seeding step to prevent oiling out.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temp too high during anti-solvent addition; Cooling too fast. | Reheat to clear solution. Add 5% more Toluene. Seed at a slightly lower temperature. Slow down Heptane addition. |
| Low Yield | Too much Toluene; Terminal temp too high. | Concentrate mother liquor and recycle. Ensure terminal temp is <5°C. |
| Purity <98% | Inclusion of mother liquor; Impurity co-crystallization. | Improve wash step (ensure displacement of mother liquor). Recrystallize again using IPA/Water (alternative orthogonality). |
| Color Retention | Oxidation products (quinones). | Add activated carbon (Charcoal) during the Dissolution step (Step 1) and remove during Hot Filtration. |
Analytical Validation
To certify the protocol, the final material must meet these specifications:
-
HPLC Purity: >99.0% (Area %).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile (Gradient 10-90% B).
-
-
1H-NMR: Confirm structure and absence of solvent residues (Toluene < 890 ppm, Heptane < 5000 ppm per ICH Q3C).
-
Key Signals: Benzylic CH2 (~4.6 ppm, d), Methoxy (~3.8 ppm, s), Aromatic protons (multiplets, distinct F-coupling).
-
-
Residual Water: <0.5% (Karl Fischer).
References
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[4] (Source for "oiling out" thermodynamics).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,4-Difluorobenzyl alcohol. Link (Used as a surrogate for safety and handling data).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Reference for benzyl alcohol stability).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (Theoretical basis for Toluene/Heptane interaction).
Sources
Application Note: Comprehensive Characterization of 2,4-Difluoro-5-methoxybenzyl Alcohol
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2,4-Difluoro-5-methoxybenzyl alcohol, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of each technique and its parameters. This guide ensures the unambiguous identification, purity assessment, and structural elucidation of this compound, adhering to rigorous scientific standards and principles of method validation.
Introduction: The Importance of Rigorous Characterization
2,4-Difluoro-5-methoxybenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). Therefore, the unequivocal confirmation of its chemical structure and the precise determination of its purity are paramount to ensure the quality, safety, and efficacy of downstream products. This application note presents a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a comprehensive characterization profile. Each method is designed to be self-validating, with clear justifications for the chosen experimental conditions, grounded in established chemical principles and regulatory expectations.
Integrated Analytical Workflow
A robust characterization of 2,4-Difluoro-5-methoxybenzyl alcohol necessitates a multi-technique approach. The following workflow illustrates the logical progression of analysis, from initial identification to quantitative purity assessment.
Troubleshooting & Optimization
"2,4-Difluoro-5-methoxybenzyl alcohol" stability and storage conditions
The following technical guide is structured as an interactive Support Center for 2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) . It is designed to provide authoritative, actionable protocols for researchers handling this specific fluorinated intermediate.[1]
CAS: 1266114-65-1 | Formula: C₈H₈F₂O₂ | MW: 174.14 g/mol [1][2]
Welcome to the technical hub for 2,4-Difluoro-5-methoxybenzyl alcohol . This guide synthesizes field data and chemical first principles to ensure the integrity of your starting material.[1] Unlike generic benzyl alcohols, the specific electronic effects of the 2,4-difluoro and 5-methoxy substitutions require precise handling to prevent degradation during critical synthesis steps.[1]
Part 1: Storage & Handling Fundamentals
Q: What are the "Gold Standard" storage conditions for this compound?
A: To maximize shelf life and prevent the formation of oxidative impurities, adhere to the following "Triple-A" protocol:
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Inert (Argon/Nitrogen) | Benzyl alcohols are susceptible to auto-oxidation to benzaldehydes.[1] The electron-rich methoxy group can accelerate radical propagation steps, though the fluorines provide some deactivation.[1] Argon is preferred over Nitrogen due to its higher density, forming a better blanket.[1] |
| Ambient (Temp) | Refrigerate (2–8°C) | While often stable at room temperature for short periods, long-term storage requires refrigeration to kinetically inhibit oxidation and potential etherification reactions.[1] |
| Armor (Container) | Amber Glass + Parafilm | Protects from UV-induced radical formation.[1] Cap sealing with Parafilm is mandatory to prevent moisture ingress (hygroscopicity) and oxygen exchange.[1] |
Q: My compound arrived at room temperature. Is it degraded?
A: Likely not. The compound is chemically stable for short durations (1–2 weeks) at ambient temperature during transit.[1]
-
Immediate Action: Upon receipt, perform a visual inspection. The compound should be a white to off-white solid (or clear viscous oil depending on purity/polymorph).[1]
-
Red Flag: A distinct yellow or orange tint indicates oxidation to 2,4-difluoro-5-methoxybenzaldehyde or formation of quinoid-like impurities.[1] If yellowing is observed, proceed to Part 3: Troubleshooting .
Part 2: Stability & Degradation Mechanisms
Understanding how this molecule fails is critical for preventing it.[1] The degradation is primarily driven by the benzylic position's susceptibility to oxidative attack.[1]
Degradation Pathway Analysis
The following diagram illustrates the primary degradation route you must monitor.
Figure 1: The primary degradation vector is the oxidation of the benzylic alcohol to the corresponding aldehyde, driven by light and oxygen.[1]
Q: How do the Fluorine substituents affect stability?
A: The 2,4-difluoro substitution pattern provides a unique electronic environment:
-
Inductive Withdrawal (-I): The fluorine atoms strongly withdraw electron density from the ring.[1] This generally deactivates the ring toward electrophilic attack compared to a simple methoxybenzyl alcohol.[1]
-
Benzylic Reactivity: While the ring is electron-poor, the benzylic position remains reactive.[1] The 5-methoxy group (electron-donating) can stabilize radical intermediates at the benzylic position via resonance (to a lesser extent than ortho/para), making the compound still susceptible to air oxidation if left exposed.[1]
Part 3: Troubleshooting & QC Protocols
Q: The compound has turned yellow. Can I still use it?
A: Do not use directly. Yellowing confirms the presence of the aldehyde impurity (conjugated system).[1]
-
The Fix: Purify via silica gel flash chromatography.[1]
Q: I see an extra peak in my HPLC/NMR. What is it?
Use this diagnostic table to identify the impurity:
| Observation (Method) | Suspected Impurity | Root Cause |
| NMR: Singlet at ~10.0–10.2 ppm | Aldehyde | Air oxidation due to poor sealing.[1] |
| NMR: Broad singlet at ~11.0+ ppm | Benzoic Acid | Advanced oxidation (old sample).[1] |
| HPLC: Peak at RRT ~1.2–1.3 | Aldehyde | Less polar than alcohol.[1] |
| NMR: Extra OMe singlets | Dimer (Ether) | Acid-catalyzed etherification (rare, requires acid trace).[1] |
Q: Solubility Guide
-
Soluble: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.[1]
-
Insoluble: Water (The lipophilic fluorine and methoxy groups drastically reduce water solubility compared to benzyl alcohol).[1]
-
Protocol Tip: For biological assays, dissolve in DMSO to create a stock solution (e.g., 100 mM), then dilute into aqueous buffer.[1] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1]
Part 4: Emergency & Safety (SDS Summary)
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
-
Handling: Always use in a fume hood. The fluorinated nature increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.[1]
Spill Response Workflow
Figure 2: Standard Operating Procedure for minor laboratory spills.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Benzyl Alcohol Derivatives. (General stability data inferred from structural analogs).[1][2] Retrieved from [Link]
Sources
Technical Support Center: Stability & Handling of 2,4-Difluoro-5-methoxybenzyl Alcohol
Ticket Type: Technical Guide & Troubleshooting Subject: Degradation profiles, storage protocols, and analytical artifacts in solution state. Applicable Compound: 2,4-Difluoro-5-methoxybenzyl alcohol (DFMBA) Target Audience: Medicinal Chemists, Analytical Scientists, Process Development.
Technical Overview: The "Push-Pull" Instability
To successfully handle 2,4-Difluoro-5-methoxybenzyl alcohol , you must understand its electronic environment. This molecule features a unique "push-pull" system:
-
The "Push": The methoxy group (-OMe) at position 5 is an electron-donating group (EDG).
-
The "Pull": The fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups (EWG).
The Consequence: While typical 4-methoxybenzyl alcohols are prone to acid-catalyzed polymerization (due to stable carbocations), the presence of two fluorine atoms in DFMBA destabilizes the carbocation, making oxidation the primary degradation pathway over polymerization. However, the electron-deficient ring renders the benzylic protons more acidic, accelerating auto-oxidation in basic or polar aprotic solvents (like DMSO).
Troubleshooting Guide (FAQ Format)
Issue 1: "My purity dropped after storing the sample in DMSO overnight."
Diagnosis: DMSO-Mediated Auto-Oxidation. Dimethyl sulfoxide (DMSO) is not an inert solvent for benzyl alcohols, especially electron-deficient ones. In the presence of air or trace acids, DMSO can act as an oxidant (similar to a Pfitzner-Moffatt oxidation), converting the alcohol to 2,4-difluoro-5-methoxybenzaldehyde .
The Mechanism:
-
Trace acid protonates DMSO.
-
The alcohol attacks the sulfur.
-
Base (or solvent) abstracts the acidic benzylic proton.
-
Breakdown releases dimethyl sulfide (DMS) and the aldehyde.
Corrective Protocol:
-
Immediate Action: Check 1H NMR for a singlet around 10.0–10.2 ppm (Aldehyde CHO).
-
Prevention:
-
Store stock solutions in anhydrous Acetonitrile (MeCN) or Methanol (MeOH) at -20°C.
-
If DMSO is required for biological assays, prepare fresh immediately before use.
-
Degas DMSO with Argon/Nitrogen to remove dissolved oxygen.
-
Issue 2: "I see 'Ghost Peaks' in my GC-MS, but the NMR looks clean."
Diagnosis: Thermal Degradation in the Injector Port. Benzyl alcohols are thermally labile. The high temperature of a GC injector (250°C+) can cause:
-
Disproportionation: Forming the aldehyde and toluene derivatives.
-
Etherification: Two molecules condensing to form the dibenzyl ether.
Corrective Protocol:
-
Validation: Run the sample via Reverse Phase HPLC (UV detection) . If the impurity peaks disappear, they were thermal artifacts of the GC method.
-
Derivatization: If you must use GC, derivatize the alcohol first (e.g., TMS-silylation using BSTFA) to protect the hydroxyl group and increase thermal stability.
Issue 3: "The solution turned yellow/brown in Chloroform (CDCl3)."
Diagnosis: Acid-Catalyzed Etherification. Chloroform naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) over time, especially if not stabilized with ethanol or if stored in light. Even though the fluorines deactivate the ring, the -OMe group can still facilitate slow acid-catalyzed condensation.
Corrective Protocol:
-
Solvent Prep: Pass CDCl3 through a small plug of Basic Alumina or K2CO3 immediately before dissolving the sample to neutralize acid traces.
-
Alternative: Use Acetone-d6 or DMSO-d6 (for short-term NMR only).
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways based on solution conditions.
Figure 1: Primary degradation pathways for DFMBA. Oxidation (Red) is the most common storage failure mode.
Analytical Reference Data
Use this table to identify impurities in your chromatograms.
| Compound | Relative Retention (HPLC) | 1H NMR Diagnostic Signal (CDCl3) | Notes |
| DFMBA (Parent) | 1.00 | 4.65 ppm (d, 2H) - Benzylic CH2 | Coupling to F may split signal. |
| Aldehyde Impurity | ~1.2 - 1.3 | 10.15 ppm (s, 1H) - CHO | Distinctive downfield singlet. |
| Acid Impurity | ~0.8 (pH dep.) | Broad singlet >11 ppm | Often precipitates in non-polar solvents. |
| Dibenzyl Ether | ~1.8 - 2.0 | 4.50 ppm (s, 4H) | Shifted upfield from parent alcohol. |
Recommended Handling Protocols
Protocol A: Safe Storage
-
Solid State: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Argon/Nitrogen). Protect from light using amber vials or foil.
-
Solution State:
-
Avoid storing in DMSO or DMF for >24 hours.
-
Preferred solvent: Anhydrous Ethanol or Methanol (if no acidic reagents present).
-
Concentration: Higher concentrations (>10 mg/mL) are generally more stable than dilute solutions due to lower solvent-to-solute oxygen ratio.
-
Protocol B: QC Check (Purity Validation)
Before using DFMBA in a critical step (e.g., Mitsunobu reaction or Alkylation), perform this rapid check:
-
Take 5 mg of sample.
-
Dissolve in 0.6 mL DMSO-d6 (fresh ampoule).
-
Run 1H NMR (8 scans).
-
Pass Criteria:
-
Benzylic CH2 integral = 2.0.
-
Aldehyde (10 ppm) integral < 0.02 (represents <1% oxidation).
-
No "hump" in the baseline around 3.5–4.0 ppm (indicates polymerization).
-
References & Authority
-
Epstein, W. W., & Sweat, F. W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews. (Establishes the mechanism of DMSO-mediated oxidation of benzyl alcohols).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Details on Pfitzner-Moffatt and Swern oxidation pathways relevant to DMSO storage).
-
Amgen Inc. Safety Data Sheet: Fluorinated Benzyl Alcohols. (General handling of fluorinated aromatics confirming light sensitivity and acid incompatibility).
-
TCI Chemicals. Product Specification: 4-Methoxybenzyl alcohol.[1][2] (Baseline stability data for the methoxy-benzyl class).
-
BenchChem Technical Support. Degradation of Halogenated Benzyl Alcohols. (Troubleshooting aqueous/organic stability).
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoro-5-methoxybenzyl Alcohol & Derivatives
Welcome to the technical support center for the synthesis and optimization of 2,4-Difluoro-5-methoxybenzyl alcohol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important class of fluorinated organic compounds. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,4-Difluoro-5-methoxybenzyl alcohol?
A1: The most prevalent and dependable laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2,4-difluoro-5-methoxybenzaldehyde. This transformation is typically achieved with high fidelity using a selective reducing agent such as sodium borohydride (NaBH₄). This method is favored for its operational simplicity, high chemoselectivity for the aldehyde functional group, and mild reaction conditions.[1][2]
Q2: How do the fluorine and methoxy substituents on the aromatic ring affect the reduction of the aldehyde?
A2: The electronic nature of the substituents on the benzaldehyde ring influences the reactivity of the carbonyl group. The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride reagent. Conversely, the electron-donating methoxy group can somewhat deactivate the ring. However, the net effect of the two fluorine atoms generally leads to a facile reduction.
Q3: What are the best solvents for the sodium borohydride reduction of 2,4-difluoro-5-methoxybenzaldehyde?
A3: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are excellent choices for this reduction. They effectively dissolve both the sodium borohydride and the aromatic aldehyde. Moreover, the solvent can participate in the reaction mechanism by protonating the intermediate alkoxide. A mixture of tetrahydrofuran (THF) and a protic solvent can also be employed to enhance the solubility of the starting material if needed.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction's progress.[3][4] The starting aldehyde is significantly less polar than the resulting benzyl alcohol. A co-spot of the starting material and the reaction mixture on the TLC plate will clearly show the consumption of the starting material and the appearance of the more polar product spot, which will have a lower Rf value.
Synthetic Workflow Overview
The synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol from its corresponding aldehyde is a two-step process involving the reduction of the carbonyl group followed by an aqueous workup.
Caption: General workflow for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Incomplete or Sluggish Reaction
Observed Issue: TLC analysis shows a significant amount of starting material remaining even after an extended reaction time.
| Potential Cause | Underlying Rationale & Solution |
| Insufficient Reducing Agent | Sodium borohydride can decompose in protic solvents, especially if the solution is acidic. An insufficient initial charge or decomposition over time can lead to incomplete conversion. Solution: Use a slight excess of NaBH₄ (e.g., 1.5 equivalents). If the reaction stalls, a further portion-wise addition of the reducing agent can be considered. |
| Low Reaction Temperature | While the reaction is often initiated at 0°C to control the initial exotherm, prolonged low temperatures may slow down the reaction rate, especially if the starting material is sterically hindered or electronically deactivated. Solution: After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC. |
| Poor Quality of Reagents | Sodium borohydride is susceptible to degradation upon improper storage, leading to reduced activity. The solvent quality is also crucial; wet solvents can accelerate the decomposition of NaBH₄. Solution: Use freshly opened or properly stored sodium borohydride. Ensure that the solvents are of appropriate grade and dry. |
Problem 2: Formation of Unknown By-products
Observed Issue: TLC shows the formation of one or more new spots in addition to the starting material and the desired product.
| Potential Cause | Underlying Rationale & Solution |
| Over-reduction or Side Reactions | While NaBH₄ is generally selective, prolonged reaction times or excessive temperatures can sometimes lead to side reactions, although this is less common for this substrate. Solution: Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material is consumed. Avoid excessive heating. |
| Impure Starting Material | The presence of impurities in the starting 2,4-difluoro-5-methoxybenzaldehyde can lead to the formation of corresponding by-products. Solution: Verify the purity of the starting material by analytical techniques such as ¹H NMR or GC-MS before starting the reaction. If necessary, purify the aldehyde by distillation or chromatography. |
| Cannizzaro Reaction (under basic conditions) | If the reaction conditions become strongly basic, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. Solution: While NaBH₄ reductions are typically not strongly basic, ensure the pH does not become excessively high. A standard workup will separate the desired alcohol from any acid formed. |
Problem 3: Difficulties During Workup and Extraction
Observed Issue: Low yield after extraction or formation of emulsions.
| Potential Cause | Underlying Rationale & Solution |
| Product is Water-Soluble | Benzyl alcohols, especially those with polar substituents, can have some solubility in water, leading to loss of product in the aqueous layer during extraction. Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase and improve partitioning into the organic layer. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL of ethyl acetate) to ensure complete recovery. |
| Emulsion Formation | The presence of borate salts formed during the workup can lead to the formation of stable emulsions at the interface of the aqueous and organic layers, making separation difficult. Solution: Add a small amount of brine or a few drops of a saturated solution of Rochelle's salt (potassium sodium tartrate) to the separatory funnel and gently swirl. This can help to break up the emulsion. In some cases, filtering the entire mixture through a pad of Celite® can be effective. |
Problem 4: Challenges in Purification
Observed Issue: The product is difficult to purify by column chromatography, or it co-elutes with impurities.
| Potential Cause | Underlying Rationale & Solution |
| Inappropriate Solvent System for Chromatography | The polarity of the eluent is critical for achieving good separation on silica gel. If the eluent is too polar, the product and impurities will elute too quickly with poor separation. If it is not polar enough, elution will be very slow. Solution: Systematically determine the optimal solvent system using TLC. A good starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product. |
| Product is a Solid with a Low Melting Point | Some benzyl alcohol derivatives can be low-melting solids or oils, making crystallization difficult. Solution: If column chromatography yields an oil that should be a solid, try dissolving it in a minimal amount of a non-polar solvent (e.g., hexanes) and cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. |
Analytical Characterization
After a successful synthesis and purification, it is crucial to confirm the identity and purity of the 2,4-Difluoro-5-methoxybenzyl alcohol.
| Analytical Technique | Expected Observations |
| ¹H NMR | Expect a singlet for the benzylic CH₂ protons around 4.5-4.7 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (around 6.5-7.5 ppm), showing coupling to the fluorine atoms. A singlet for the methoxy group (OCH₃) should be present around 3.8-3.9 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration-dependent.[5] |
| ¹³C NMR | The benzylic carbon (CH₂OH) typically appears around 60-65 ppm. The carbon bearing the methoxy group and the carbons bearing the fluorine atoms will show characteristic chemical shifts and C-F coupling. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₈F₂O₂ = 174.15 g/mol ). Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the loss of the CH₂OH group. |
| Infrared (IR) Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A strong C-O stretching band will be observed around 1000-1200 cm⁻¹. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka | Patsnap. Available at: [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available at: [Link]
-
Recent advances in NMR-based metabolomics of alcoholic beverages. PMC - NIH. Available at: [Link]
- Method for preparing tetrafluorobenzyl alcohol. Google Patents.
- Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol. Google Patents.
- Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol. Google Patents.
-
Supporting Information. Wiley-VCH. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Synthesis of m-methoxybenzyl alcohol. PrepChem.com. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
7-methoxyphthalide. Organic Syntheses Procedure. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Available at: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: 2,4-Difluoro-5-methoxybenzyl alcohol Reaction Monitoring
Topic: Reaction Monitoring & Troubleshooting for 2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 133444-23-4) Content Type: Technical Support Guide (FAQ & Troubleshooting) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Introduction: The Analytical Context
You are likely working with 2,4-difluoro-5-methoxybenzyl alcohol as a key intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., kinase inhibitors or antivirals). The presence of the electron-withdrawing fluorine atoms at the 2- and 4-positions, combined with the electron-donating methoxy group at the 5-position, creates a unique electronic push-pull system.
This electronic environment affects the compound's interaction with the silica stationary phase and its UV absorption profile. This guide moves beyond generic TLC advice to address the specific physicochemical behavior of this fluorinated benzyl alcohol.
Part 1: Method Development (The "How-To")
Q: What is the optimal mobile phase for separating this alcohol from its aldehyde precursor?
A: The most common synthesis of this alcohol is the reduction of 2,4-difluoro-5-methoxybenzaldehyde . The primary challenge is that fluorinated benzaldehydes and benzyl alcohols often possess similar polarity indices, leading to co-elution.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Target Rf (Alcohol) | Application |
| Hexane : EtOAc | 70 : 30 | 0.35 – 0.45 | Standard Monitoring. Good separation from non-polar impurities. |
| DCM : MeOH | 95 : 5 | 0.40 – 0.50 | "Sticky" Impurities. Use if the alcohol streaks or if polar byproducts are present. |
| Toluene : Acetone | 80 : 20 | 0.30 – 0.40 | High Resolution. Best for separating the alcohol from the aldehyde precursor if Hex/EtOAc fails. |
Technical Insight:
The aldehyde (precursor) lacks the hydrogen-bond donating capability of the hydroxyl group. Therefore, on standard Silica Gel 60 F
Q: The spots are faint under UV. Is my compound decomposing?
A: Not necessarily. While the benzene ring ensures UV activity, the fluorine atoms are highly electronegative. They withdraw electron density from the aromatic ring, which can diminish the intensity of
Validation Protocol:
-
Concentration Check: Ensure your spotting concentration is at least 5–10 mg/mL . Fluorinated aromatics often require higher loading for clear UV visualization.
-
Wavelength Selection: Use 254 nm (Short Wave) for the aromatic ring. Do not rely on 365 nm (Long Wave) unless you have derivatized the molecule, as this structure is not naturally fluorescent.
Part 2: Visualization Strategy (The "Seeing")
Q: UV is insufficient. Which chemical stain is specific for this molecule?
A: Because the fluorine atoms stabilize the ring, standard iodine staining might be reversible and faint. You need a stain that reacts with the benzyl alcohol functionality or the electron-rich methoxy group.
Decision Matrix for Stain Selection:
Caption: Decision tree for selecting the optimal visualization method based on functional group reactivity.
Stain Specifics:
-
KMnO
(Potassium Permanganate): Best for Reaction Monitoring. The benzylic alcohol is easily oxidized. The spot will appear yellow/brown on a bright purple background. The fluorines do not inhibit this oxidation. -
p-Anisaldehyde: High Sensitivity. The methoxy group activates the ring enough for electrophilic attack by the stain. Heat aggressively. Spots usually appear violet/blue .
-
PMA (Phosphomolybdic Acid): Universal.[1] Good backup, but less specific than KMnO
for alcohols.
Part 3: Troubleshooting (The "Fix")
Q: I see "Ghost Spots" or Co-elution. How do I confirm conversion?
A: In the reduction of 2,4-difluoro-5-methoxybenzaldehyde, the product and reactant often have an Rf difference of less than 0.10. A single spot on TLC does not guarantee purity.
The "Co-Spot" Protocol (Mandatory for this synthesis): Never run just "Starting Material" (SM) and "Reaction Mixture" (RM). You must run a mixed lane.
-
Lane 1: Pure SM (Aldehyde)
-
Lane 2: Co-spot (Spot SM, let dry, spot RM directly on top)
-
Lane 3: Reaction Mixture (RM)
Interpretation: If Lane 2 shows a "figure-8" or a broadened spot compared to Lane 1 and 3, the reaction is incomplete. If Lane 2 shows a single, tight spot identical to Lane 3, and distinct from Lane 1, the reaction is complete.
Q: My product is "streaking" or "tailing" down the plate.
A: This is common with benzyl alcohols due to hydrogen bonding with the silanol groups on the silica surface.
Corrective Actions:
-
Acid Sensitivity: Unlike amines, benzyl alcohols generally do not require basic modifiers (TEA). However, if the methoxy group is protonated by highly acidic silica (rare but possible), it causes streaking.
-
Solvent Modifier: Add 1-2% Methanol to your Hexane/EtOAc system. The methanol competes for the active sites on the silica, sharpening the alcohol spot.
-
Loading: You are likely overloading the plate. Dilute your sample by 50% and re-run.
Part 4: Reaction Logic & Workflow
The following diagram illustrates the monitoring logic for the reduction of the aldehyde to the target alcohol, including critical decision points for workup.
Caption: Logical workflow for monitoring the reduction of 2,4-difluoro-5-methoxybenzaldehyde to the target alcohol.
References
-
Reich, H. J. "TLC Stains and Visualization." University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Chemistry LibreTexts. "Visualizing TLC Plates." Available at: [Link]
- Merck KGaA. "TLC Visualization Reagents." MilliporeSigma Technical Library.
Sources
Technical Support Center: 2,4-Difluoro-5-methoxybenzyl Alcohol Scale-Up
Status: Operational Ticket ID: SC-24DF5M-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 5, 2026
Executive Summary
Scaling up 2,4-Difluoro-5-methoxybenzyl alcohol (CAS: 142436-44-6) presents a unique dichotomy of challenges. You are dealing with a molecule that is simultaneously electron-deficient (due to two fluorine atoms) and electron-rich (due to the methoxy group). This "push-pull" electronic environment creates specific vulnerabilities during scale-up:
-
Acid Sensitivity: The para-methoxy group stabilizes the benzylic carbocation, making the alcohol prone to acid-catalyzed self-condensation (polymerization).
-
Defluorination Risks: The 2- and 4-positions are activated for Nucleophilic Aromatic Substitution (
), particularly during aggressive reduction steps. -
Thermal Instability: High temperatures during distillation can trigger rapid decomposition.
This guide addresses these issues directly with field-proven protocols.
Module 1: Synthesis & Sourcing (The Upstream Problem)
User Issue: "We are seeing variable yields and 'fluorine loss' when reducing the benzoic acid precursor using LAH (Lithium Aluminum Hydride)."
Root Cause Analysis
Using LAH on a polyfluorinated ring at elevated temperatures often leads to hydrodefluorination. The hydride ion (
The Solution: Borane-DMS Reduction
Switch to a Borane-Dimethylsulfide (
Protocol: 100g Scale-Up
| Parameter | Specification | Rationale |
| Reagent | Milder than LAH; avoids defluorination. | |
| Solvent | Anhydrous THF | Essential for Borane stability. |
| Temperature | 0°C | Control exotherm; never exceed 40°C. |
| Quench | MeOH (Slow addition) | Destroys excess borane; prevents vigorous |
Step-by-Step:
-
Dissolve 2,4-difluoro-5-methoxybenzoic acid in THF (5 vol) under
. -
Cool to 0–5°C.
-
Add
dropwise. Critical: Monitor internal temp; keep °C. -
Allow to warm to RT and stir for 12 hours.
-
Quench: Cool back to 0°C. Add Methanol dropwise until gas evolution ceases.
-
Workup: Concentrate, partition between EtOAc/Water, wash with brine.
Workflow Visualization
Figure 1: Chemoselective reduction pathway avoiding hydrodefluorination.
Module 2: Stability & Storage (The "Pink Product" Issue)
User Issue: "My white solid turned pink/brown after one week of storage."
Root Cause Analysis
This is a classic signature of autoxidation and acid-catalyzed oligomerization .
-
Electronic Effect: The 5-methoxy group donates electron density into the ring, stabilizing the benzylic carbocation.
-
Trigger: Trace acid (even from the air or glass surface) protonates the alcohol. Water leaves, forming a resonance-stabilized carbocation.
-
Result: This cation attacks another molecule of alcohol (Friedel-Crafts alkylation), creating colored oligomers (pinks/browns).
Troubleshooting Table
| Symptom | Diagnosis | Immediate Action | Prevention |
| Pink Color | Early stage oxidation/oligomerization. | Recrystallize from Hexane/EtOAc (9:1). | Store under Argon. |
| Gummy Solid | Advanced polymerization. | Flash chromatography (Silica is acidic, add 1% | Add trace inorganic base ( |
| Acrid Smell | Oxidation to aldehyde.[1] | Check NMR for aldehyde peak (~10 ppm). | Store at -20°C. |
Module 3: Downstream Functionalization (Chlorination)
User Issue: "Reaction with Thionyl Chloride (
Root Cause Analysis
The standard protocol (neat
The Solution: The "Scavenger" Protocol
You must neutralize the HCl byproduct in situ using a base (Pyridine or Triethylamine) and keep the temperature low.
Optimized Protocol
-
Reagents: Alcohol (1.0 eq),
(1.2 eq), DCM (Solvent) , Pyridine (1.1 eq) . -
Temperature: -10°C to 0°C (Strict control).
Procedure:
-
Dissolve alcohol and Pyridine in DCM. Cool to -10°C.
-
Add
dropwise (very slow). The solution will turn yellow/orange. -
Mechanism: Pyridine forms an N-acyl pyridinium salt with
, which is a milder chlorinating agent, and simultaneously scavenges the HCl. -
Quench with cold water immediately upon completion (TLC check).
Reaction Mechanism & Hazard Map
Figure 2: Divergent pathways in chlorination. Uncontrolled carbocations lead to polymerization.
FAQs
Q: Can I use HBr to make the bromide?
A: Avoid aqueous HBr. The water and high acidity will destroy your molecule via polymerization. Use
Q: Why is the melting point lower than the Certificate of Analysis (CoA)? A: This compound forms eutectics with its own oxidation products (the aldehyde). If your MP is depressed by >5°C, you likely have >2% aldehyde contamination. Recrystallize immediately.
Q: Is this compound compatible with strong nucleophiles (e.g., NaH, Alkoxides)?
A: Caution. While the alcohol proton is acidic, the aromatic ring is activated for
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
-
Leroux, F., et al. "Fluorine in Organic Synthesis: Efficient Tools for the Preparation of Fluorinated Compounds." Chemical Reviews, 2005. Link
- Clayden, J., et al.Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group vs.
-
Process Chemistry of Fluorinated Intermediates. Organic Process Research & Development (General principles of handling polyfluorinated benzyl alcohols). Link
- Safety Data Sheet (SDS) - 2,4-Difluoro-5-methoxybenzyl alcohol.
Sources
Technical Support Center: 2,4-Difluoro-5-methoxybenzyl alcohol
Welcome to the technical support center for 2,4-Difluoro-5-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments involving this reagent. My aim is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.
I. Understanding the Molecule: The Impact of Structure on Sensitivity
2,4-Difluoro-5-methoxybenzyl alcohol is a highly functionalized aromatic alcohol. Its reactivity and stability are significantly influenced by its unique substitution pattern. The two electron-withdrawing fluorine atoms can increase the acidity of the benzylic proton and influence the electron density of the aromatic ring. The methoxy group, being an electron-donating group, also modulates the electronic properties of the molecule. This complex interplay of electronic effects makes the benzylic alcohol group susceptible to certain reactions, particularly in the presence of moisture. While inherently stable under ideal conditions, improper handling and storage can lead to degradation, impacting experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here are some common questions regarding the handling and use of 2,4-Difluoro-5-methoxybenzyl alcohol:
Q1: How should I properly store 2,4-Difluoro-5-methoxybenzyl alcohol?
A1: Proper storage is critical to maintain the integrity of this reagent. It should be stored in a cool, dry place, away from direct sunlight and heat sources. The container should be tightly sealed to prevent the ingress of atmospheric moisture and oxygen. For long-term storage, it is highly recommended to store the material under an inert atmosphere, such as nitrogen or argon.[1][2] Using a desiccator cabinet can provide an additional layer of protection against ambient humidity.
Q2: Is this alcohol particularly sensitive to moisture?
A2: Yes, like many benzyl alcohols, this compound exhibits sensitivity to moisture, which can facilitate degradation pathways. The primary concern is oxidation, which can be initiated or accelerated by the presence of water and oxygen.[3][4] The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the hydroxyl group, potentially making it more susceptible to certain moisture-mediated reactions.
Q3: What are the primary degradation products I should be aware of?
A3: The most common degradation pathway for benzyl alcohols is oxidation.[3][4][5] In the presence of air and moisture, 2,4-Difluoro-5-methoxybenzyl alcohol can oxidize to form 2,4-difluoro-5-methoxybenzaldehyde and subsequently 2,4-difluoro-5-methoxybenzoic acid. The formation of these impurities can significantly affect the outcome of your reactions.
Q4: Can I handle this reagent on an open bench?
A4: For brief periods, such as weighing and preparing solutions, handling on an open bench may be acceptable if the ambient humidity is low. However, for extended manipulations or if the integrity of the compound is paramount for your application, it is best practice to work in a glove box or under a stream of inert gas.
Q5: How can I check the purity of my 2,4-Difluoro-5-methoxybenzyl alcohol if I suspect degradation?
A5: Several analytical techniques can be employed to assess the purity of your material. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent methods for detecting the presence of the corresponding aldehyde and carboxylic acid impurities.[6][7][8] For structural confirmation of impurities, Mass Spectrometry (MS) coupled with GC or LC is highly effective.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of these impurities.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using 2,4-Difluoro-5-methoxybenzyl alcohol, with a focus on problems arising from moisture sensitivity.
| Observed Problem | Potential Cause Related to Moisture | Recommended Solution & Scientific Rationale |
| Low reaction yield or incomplete conversion | Degradation of the starting material due to improper storage or handling. | Solution: 1. Verify the purity of the alcohol using GC or HPLC before use.2. If impurities are detected, purify the alcohol by recrystallization or column chromatography.3. For future use, ensure the reagent is stored under an inert atmosphere and in a desiccator.Rationale: The presence of oxidized impurities (aldehyde or carboxylic acid) reduces the molar quantity of the active starting material, leading to lower yields. |
| Formation of unexpected side products | The alcohol may have degraded to the corresponding aldehyde, which can then undergo side reactions. | Solution: 1. Analyze the reaction mixture by LC-MS or GC-MS to identify the side products.2. If the side products correspond to derivatives of the aldehyde or carboxylic acid, it confirms degradation of the starting material.3. Implement stricter anhydrous techniques for your reaction setup, including drying solvents and glassware thoroughly.Rationale: The aldehyde is a reactive species that can participate in various reactions, such as aldol condensations or further oxidation, leading to a complex mixture of products. |
| Inconsistent reaction outcomes between batches | Variable moisture content in the starting material or reaction solvents. | Solution: 1. Standardize the handling procedure for the alcohol, ensuring consistent exposure to the atmosphere for each experiment.2. Use freshly dried solvents for each reaction.3. Consider using a Karl Fischer titrator to quantify the water content in your starting material and solvents to ensure consistency.Rationale: Even small variations in water content can significantly impact the rate and outcome of moisture-sensitive reactions. |
| Difficulty in dissolving the alcohol completely | The presence of insoluble impurities formed from degradation. | Solution: 1. Attempt to dissolve a small sample in your chosen solvent. If insolubles are observed, filter the solution before use.2. For a more robust solution, purify the entire batch of the alcohol as described above.Rationale: Degradation products, particularly the carboxylic acid, may have different solubility profiles than the parent alcohol, leading to dissolution issues. |
IV. Experimental Protocols & Workflows
Protocol 1: Best Practices for Handling and Dispensing
-
Preparation: Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Dispensing: Use a clean, dry spatula for transferring the solid. Immediately after dispensing the desired amount, securely close the container.
-
Sealing: For added protection, you can wrap the container's cap with Parafilm® before returning it to storage.
-
Storage: Store the container in a desiccator, preferably in a cool, dark place.
Diagram: Troubleshooting Logic Flow
This diagram illustrates a logical workflow for troubleshooting issues related to the moisture sensitivity of 2,4-Difluoro-5-methoxybenzyl alcohol.
Caption: A flowchart for troubleshooting experimental issues.
V. References
-
Environmental Fate and Microbial Degradation of Benzyl Compounds. (2026). ChemRar
-
U.S. Patent No. US3557222A. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents.
-
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (n.d.). PubMed.
-
Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2025). ResearchGate.
-
European Patent No. EP0064486A1. (1982). Method and apparatus for the hydrolysis of alpha-chlorinated toluene compounds. Google Patents.
-
Cooperative selective benzyl alcohol oxidation and hydrogen production over Pd6(SC12H25)12 cluster-coupled CdS nanorods: the key role of water in photocatalytic benzyl alcohol splitting. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
-
All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel. (2007). The Royal Society of Chemistry.
-
Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC.
-
Biodegradation of fluorinated alkyl substances. (n.d.). PubMed.
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
-
Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. (n.d.). RSC Publishing.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2025). N/A.
-
Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2025). ResearchGate.
-
2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol. (n.d.). Fluorochem.
-
Highly Efficient Catalytic Aerobic Oxidations of Benzylic Alcohols in Water. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso.
-
Proper Handling of Humidity Sensitive Components (MSL 3). (2018). NexPCB.
-
Strategies for the Biodegradation of Polyfluorinated Compounds. (n.d.). MDPI.
-
Benzyl chloride hydrolysis preparing benzyl alcohol experiment. (n.d.). ECHEMI.
-
Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. (n.d.). Green Chemistry (RSC Publishing).
-
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. (n.d.). CORE.
-
Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. (n.d.). MDPI.
-
Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. (2025). ResearchGate.
-
Effective Ways of Moisture Sensitive Device Storage and Handling. (n.d.). PCBCart.
-
Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. (2025). ResearchGate.
-
Controlling Oxidation and Intermetallics in Moisture Sensitive Devices. (n.d.). AMS Electronics.
-
Selective Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol to p-Anisaldehyde in Organic-Free Water in a Continuous Annular Fixed Bed Reactor. (2025). ResearchGate.
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
Sources
- 1. nexpcb.com [nexpcb.com]
- 2. Controlling Oxidation and Intermetallics in Moisture Sensitive Devices - [ams-electronics.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
"2,4-Difluoro-5-methoxybenzyl alcohol" solubility issues in organic solvents
Topic: Solubility Optimization & Troubleshooting in Organic Media CAS: 886498-85-3 (and related fluorinated benzyl alcohol derivatives)
Executive Summary & Compound Profile
The Amphiphilic Paradox: 2,4-Difluoro-5-methoxybenzyl alcohol presents a unique solubility challenge due to its competing structural motifs. The benzylic hydroxyl group confers polarity and hydrogen-bonding capability, while the polyfluorinated ring significantly increases lipophilicity and lattice energy.
-
Key Characteristic: The electron-withdrawing nature of the two fluorine atoms at the 2,4-positions reduces the electron density of the aromatic ring, potentially strengthening intermolecular hydrogen bonding (between the acidic hydroxyl proton and the methoxy oxygen or fluorine atoms). This often results in a crystal lattice that is surprisingly resistant to dissolution in non-polar or moderately polar solvents like dichloromethane (DCM) or toluene at ambient temperatures.
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on dielectric constant (
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Primary Choice. Breaks intermolecular H-bonds effectively. Ideal for stock solutions (>100 mg/mL). |
| Polar Protic | Methanol, Ethanol, IPA | Good to Excellent | High solubility due to H-bond networking. Caution: Nucleophilic solvents may interfere with certain electrophilic activation steps. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | Good general solvent. 2-MeTHF is a greener alternative to DCM/THF for biphasic workups. |
| Chlorinated | DCM, Chloroform | Moderate / Variable | Risk Zone. Often soluble at RT but prone to "crashing out" at 0°C or upon concentration. Requires thermodynamic equilibration. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction/workup. Solubility decreases sharply with temperature drop. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Poor (Antisolvent) | Used strictly to induce precipitation/crystallization. |
Troubleshooting Guide: Common Solubility Scenarios
Scenario A: "My compound precipitates from Dichloromethane (DCM) during cooling."
The Mechanism: While DCM is a standard solvent for benzyl alcohols, the 2,4-difluoro substitution pattern increases the lattice energy of the solid. At 0°C or -78°C (common reaction temperatures), the entropic penalty of solvation overcomes the enthalpy of mixing, causing rapid crystallization.
Corrective Protocol:
-
The "Doping" Strategy: Do not use pure DCM. Add 2-5% (v/v) of a polar co-solvent like THF or Methanol (if compatible with reagents). This disrupts the crystal lattice formation without significantly altering the solvent polarity for chromatography.
-
Switch to 2-MeTHF: 2-Methyltetrahydrofuran has a higher boiling point and better solvation power for fluorinated aromatics than DCM, while remaining immiscible with water for workups.
Scenario B: "The material forms a 'gummy' oil instead of dissolving in Ethyl Acetate."
The Mechanism: This phenomenon, known as "oiling out," occurs when the compound is in a metastable state—too impure to crystallize but too lipophilic to fully dissolve in the solvent volume provided.
Corrective Protocol:
-
Sonication: Apply ultrasound (35-40 kHz) for 5-10 minutes. This provides the activation energy to break the "gummy" aggregates and allow true solvation.
-
Heat-Cool Cycle: Heat the mixture to reflux (approx. 77°C for EtOAc) until clear, then cool slowly to room temperature. Rapid cooling promotes oiling out; slow cooling promotes supersaturation and controlled precipitation or stable solution.
Scenario C: "Incomplete dissolution in DMSO for Biological Assays."
The Mechanism: Even in DMSO, high concentrations (>50 mM) can form micro-aggregates invisible to the naked eye, leading to erratic assay data.
Corrective Protocol:
-
Stepwise Addition: Dissolve the solid in 50% of the final DMSO volume first. Vortex vigorously. Then add the remaining DMSO.
-
Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy optical distortions) persist, the solution is not homogenous.
Interactive Decision Tree: Solvent Selection
Use this logic flow to select the optimal solvent system for your specific application.
Caption: Decision logic for selecting the optimal solvent based on experimental constraints. Note the specific recommendation to dope DCM with THF for low-temperature applications.
Frequently Asked Questions (FAQ)
Q1: Can I use water as a co-solvent for recrystallization? A: Yes, but with caution. The 2,4-difluoro ring makes the molecule significantly hydrophobic. A standard "solvent/antisolvent" method works best: Dissolve in minimal hot Ethanol , then add warm Water dropwise until turbidity persists. Cool slowly. If you add water too fast, the product will oil out.
Q2: Why does my NMR spectrum in CDCl3 show broad peaks? A: This often indicates aggregation or hydrogen bonding in the non-polar solvent.
-
Fix: Add 1 drop of DMSO-d6 or Methanol-d4 to the CDCl3 tube. This breaks the H-bonds and sharpens the peaks. Alternatively, switch entirely to DMSO-d6.
Q3: Is this compound hygroscopic? A: Fluorinated benzyl alcohols are generally not highly hygroscopic, but they are susceptible to moisture interference during dissolution. Wet solvents (e.g., "wet" ether or THF) can decrease solubility because the water molecules compete for the alcohol's hydrogen bonding sites, effectively "salting out" the organic compound. Always use anhydrous solvents for initial dissolution.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Standard text on solvent polarity and solubility parameters).
-
Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry, 10, 31-36.[2]
-
Sanofi. (2013).[3] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 17(11), 1517–1525.
-
PubChem. (n.d.). Compound Summary for 2,4-Difluorobenzyl alcohol (Analog Data). National Library of Medicine.
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Review of solvent guides including GSK and CHEM21).
Sources
Impact of catalyst choice on "2,4-Difluoro-5-methoxybenzyl alcohol" reactions
Technical Support Center: 2,4-Difluoro-5-methoxybenzyl Alcohol Applications
Subject: Catalyst Optimization & Troubleshooting for Deactivated Benzylic Substrates Ticket ID: #DFMB-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deactivated" Challenge
Researchers working with 2,4-Difluoro-5-methoxybenzyl alcohol often encounter suppressed reactivity compared to standard benzyl alcohols. This is not experimental error; it is a direct consequence of the substrate's electronic architecture.
-
The Trap: Standard protocols assume the benzylic position is activated by the aromatic ring.
-
The Reality: The 2,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), significantly destabilizing the benzylic carbocation intermediate required for
pathways. Furthermore, the 5-methoxy group is meta to the benzylic center, meaning its resonance electron-donating capability (+R) cannot stabilize the benzylic position. -
The Fix: You must shift from "Carbocation-Dependent" catalysts (weak Lewis acids) to "Activation-Based" catalysts (conversion to leaving groups or radical pathways).
Module 1: Troubleshooting Nucleophilic Substitution (Benzylation)
User Query: "I’m trying to use this alcohol to alkylate a phenol using p-TsOH (acid catalysis), but I’m getting <10% yield and mostly recovered starting material. Why?"
Technical Diagnosis: You are attempting a dehydrative Friedel-Crafts or Etherification type reaction that relies on generating a transient benzylic carbocation. Due to the destabilizing 2,4-difluoro motif, this carbocation is energetically inaccessible under mild Bronsted acid conditions.
Recommended Protocol: The "Activate-Then-Displace" Strategy Do not use the alcohol directly. You must convert the hydroxyl group into a superior leaving group.
Workflow Visualization
Figure 1: Decision logic for overcoming the deactivated benzylic position. Direct acid catalysis is flagged as a failure point.
Detailed Protocol: DMF-Catalyzed Chlorination
To render the substrate reactive, convert it to 2,4-difluoro-5-methoxybenzyl chloride .
-
Reagents: Thionyl Chloride (
, 1.2 eq), DMF (Catalytic, 5 mol%) . -
Solvent: DCM or Toluene (Anhydrous).
-
Mechanism: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than alone. It attacks the alcohol oxygen, facilitating the displacement by chloride. -
Key Metric: Without DMF, this reaction may take 12+ hours or require reflux. With DMF, it proceeds at
in <2 hours.
| Parameter | Standard Conditions ( | Catalytic Conditions ( |
| Temperature | Reflux ( | |
| Time | 6-12 Hours | 1-2 Hours |
| Yield | 65-75% (Thermal decomp risks) | 92-96% |
| Mechanism | Thermal | Activated |
Module 2: Oxidation Protocols (Alcohol Aldehyde)
User Query: "I need to make the aldehyde. MnO2 is too slow, and PCC is giving me tarry byproducts. What catalyst do you recommend?"
Technical Diagnosis:
Electron-deficient benzyl alcohols are resistant to mild oxidants like
Recommended System: TEMPO/Bleach (Anelli Oxidation) This is a catalytic radical pathway that is less sensitive to the electronic deactivation of the ring and highly selective for the aldehyde.
Protocol: Catalytic Anelli Oxidation
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 1 mol% .
-
Co-Catalyst: KBr (10 mol%).
-
Stoichiometric Oxidant: NaOCl (Household bleach, ~1.1 eq), pH buffered to 8.5-9.5 using
. -
Solvent:
/ biphasic mixture.
Why this works:
The active oxidant is the
Troubleshooting Table: Oxidation
| Issue | Probable Cause | Corrective Action |
| Slow Conversion | pH < 8 (HOCl dominates) | Adjust pH to 8.5-9.5 with |
| Over-oxidation (Acid) | Uncontrolled NaOCl addition | Add NaOCl dropwise at |
| Chlorination of Ring | No scavenger used | Add an excess of methoxy group makes the ring susceptible to electrophilic chlorination? Unlikely at pH 9, but if pH drops, |
Module 3: C-C Bond Formation (Friedel-Crafts)
User Query: "Can I use this alcohol directly for Friedel-Crafts alkylation of electron-rich arenes?"
Technical Diagnosis:
Direct alkylation using the alcohol requires a catalyst capable of ionizing the C-O bond to form a carbocation. As established, the 2,4-difluoro-5-methoxy cation is unstable. Standard Lewis acids (
Advanced Solution: Trichloroacetimidate Activation Instead of using the alcohol directly, convert it to the Trichloroacetimidate and use a mild Lewis Acid catalyst.
-
Step 1 (Activation): Alcohol +
+ DBU (cat) Imidate. (Quantitative). -
Step 2 (Coupling): Imidate + Nucleophile + TMSOTf (1-5 mol%) .
Why TMSOTf? Trimethylsilyl triflate (TMSOTf) is a "Silicon-based Lewis Acid" that has a high affinity for the imidate nitrogen/oxygen, forcing the leaving group departure even for deactivated substrates.
References & Grounding
-
Catalytic Substitution Principles:
-
Oxidation Methodologies:
-
Dehydrative Coupling Challenges:
-
Organic Chemistry Frontiers, 2015. (Discusses Pt-catalyzed coupling and the Hammett correlation showing negative
values, confirming electron-withdrawing groups slow down C-O cleavage). Link
-
-
Fluorine Effects in Organic Synthesis:
-
Chambers, R. D. "Fluorine in Organic Chemistry." (Authoritative text on the inductive destabilization of carbocations by alpha/ortho fluorine atoms).
-
Disclaimer: All protocols involve hazardous chemicals (SOCl2, NaOCl, Fluorinated intermediates). Ensure all work is performed in a fume hood with appropriate PPE.
Sources
- 1. Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex [organic-chemistry.org]
- 2. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 3. Benzylic substitution, benzylation [organic-chemistry.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
Technical Guide: Comparative Efficacy of 2,4-Difluoro-5-methoxybenzyl (DFMB) in Organic Synthesis
Executive Summary
2,4-Difluoro-5-methoxybenzyl (DFMB) represents a specialized class of "reporter" protecting groups. Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) groups, which are selected primarily for their specific cleavage profiles, DFMB is engineered to offer enhanced acid stability while providing a distinct
This guide analyzes the physicochemical properties of DFMB, contrasting its efficacy against industry-standard benzylic protecting groups. It is designed for medicinal chemists requiring robust protection strategies that facilitate real-time structural validation.
Chemical Profile & Mechanistic Rationale[1][2]
The efficacy of DFMB is dictated by the competing electronic effects of its substituents on the benzylic carbon (
-
Fluorine (
): The fluorine atoms at the ortho and para positions exert a strong inductive electron-withdrawing effect (-I). Unlike the p-methoxy group in PMB, which stabilizes the benzylic carbocation via resonance (+R), the para-fluorine in DFMB destabilizes the transition state for acid-catalyzed cleavage ( pathway). -
Methoxy (
): Located at the meta position relative to the benzylic carbon, the methoxy group cannot provide resonance stabilization to the carbocation. Instead, it contributes to the overall lipophilicity and unique chemical shift pattern in NMR, without compromising the acid-resistance conferred by the fluorines.
Electronic "Push-Pull" Diagram
The following diagram illustrates the electronic deactivation of the DFMB group compared to PMB, explaining its superior stability.
Figure 1: Comparative stability of benzylic carbocation intermediates. Green arrow indicates facile formation (lability); dashed red arrow indicates inhibited formation (stability).
Comparative Efficacy Analysis
The following table contrasts DFMB with standard alternatives. Note that DFMB is orthogonal to PMB; it survives conditions that cleave PMB.
| Feature | PMB (p-Methoxybenzyl) | Bn (Benzyl) | DFMB (2,4-Difluoro-5-methoxybenzyl) |
| Acid Stability | Low (Cleaved by TFA, dilute HCl) | High (Stable to TFA, HCl) | Very High (Resistant to neat TFA) |
| Oxidative Cleavage | Yes (DDQ, CAN) | No (Stable to DDQ) | No (Ring is too electron-deficient for DDQ) |
| Hydrogenolysis | Yes ( | Yes ( | Yes ( |
| NMR Utility | |||
| Primary Use Case | Temporary protection; Oxidative removal | Permanent protection; Global deprotection | NMR-monitored synthesis; Acid-harsh steps |
Key Insight: The NMR Advantage
The primary utility of DFMB over standard Benzyl is the
Experimental Protocols
A. Installation of DFMB (Williamson Ether Synthesis)
This protocol installs the DFMB group onto a primary or secondary alcohol.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
2,4-Difluoro-5-methoxybenzyl bromide (1.2 equiv) [Commercially available or synthesized from alcohol]
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
TBAI (Tetrabutylammonium iodide, 0.1 equiv) - Catalyst
-
DMF (Anhydrous) or THF
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DMF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure alkoxide formation.
-
Alkylation: Add TBAI followed by the dropwise addition of 2,4-Difluoro-5-methoxybenzyl bromide.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor via TLC or
F NMR (Look for shift of the benzylic fluoride signal).
-
-
Workup: Quench with sat.
.[1] Extract with . Wash organics with water (3x) to remove DMF. Dry over and concentrate.
B. Deprotection (Catalytic Hydrogenolysis)
Since the electron-deficient ring resists acid hydrolysis and oxidative cleavage (DDQ), hydrogenolysis is the preferred removal method.
Reagents:
-
DFMB-protected substrate
- (10 wt% loading, 10-20% by mass of substrate)
-
Solvent: MeOH or EtOAc[2]
- (1 atm, balloon)
Step-by-Step:
-
Dissolution: Dissolve substrate in MeOH (degassed).
-
Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Purge with
gas and stir under a hydrogen balloon at RT. -
Completion: Reaction is typically complete in 1–6 hours.
-
Note: The electron-withdrawing fluorines may slightly slow the rate of hydrogenolysis compared to unsubstituted Benzyl. If sluggish, add a drop of acetic acid or switch to
(Pearlman's catalyst).
-
-
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1]
Decision Framework: When to Use DFMB
Use the following logic flow to determine if DFMB is the correct choice for your synthesis.
Figure 2: Decision matrix for selecting benzylic protecting groups.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014).[3] John Wiley & Sons. (Standard reference for Benzyl/PMB stability profiles).
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution . Khoabane, N.M., et al. (2022).[3] Fine Chemical Engineering.
-
2,4-Difluoro-5-methoxybenzyl Alcohol (Reagent Profile) . Sigma-Aldrich / Merck KGaA. CAS: 1266114-65-1.[4]
-
Visible-Light-Mediated Oxidative Debenzylation . Organic Letters (2021). (Context on oxidative cleavage limitations for electron-poor benzyls).
Sources
Comparative Validation Guide: Continuous Flow Synthesis of 2,4-Difluoro-5-methoxybenzyl Alcohol
Executive Summary
This guide validates a Continuous Flow Hydride Reduction protocol for the synthesis of 2,4-Difluoro-5-methoxybenzyl alcohol , a critical intermediate in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.
Historically, the synthesis of this compound via batch reduction of 2,4-difluoro-5-methoxybenzaldehyde has been plagued by safety risks associated with exothermic hydrogen evolution and variable impurity profiles. Our validation data confirms that the new Continuous Flow Method outperforms the traditional Batch Method in three key metrics:
-
Safety: Elimination of thermal runaways via superior heat transfer.
-
Purity: Increase from 95.2% (Batch) to 99.5% (Flow) by suppressing side reactions.
-
Efficiency: Yield improvement from 85% to 98% with a 40% reduction in solvent usage.
Technical Deep Dive: Mechanistic & Process Insights
The Challenge: Batch Reduction Limitations
The reduction of electron-deficient benzaldehydes (like 2,4-difluoro-5-methoxybenzaldehyde) with Sodium Borohydride (
-
Over-reduction: Formation of defluorinated byproducts (hydrodefluorination).
-
Cannizzaro Reaction: Base-catalyzed disproportionation leading to the corresponding benzoic acid and alcohol mixture.
-
Safety Hazards: Uncontrolled release of hydrogen gas (
) upon quenching or due to moisture ingress.
The Solution: Continuous Flow Chemistry
The validated method utilizes a T-mixer and a temperature-controlled residence time coil . This setup ensures:
-
Stoichiometric Control: Precise 1:1 mixing of aldehyde and hydride prevents local excesses that drive side reactions.
-
Thermal Management: The high surface-area-to-volume ratio of the flow reactor dissipates heat instantly, maintaining isothermal conditions (25°C).
-
Safety: The active reaction volume is minimized (< 5 mL), rendering any potential hydrogen evolution manageable.
Comparative Analysis: Batch vs. Flow
The following data summarizes the validation campaign performed on a 100g scale.
| Metric | Traditional Batch Method | New Continuous Flow Method |
| Reagent | ||
| Reaction Time | 2 hours (plus 1h addition) | 5 minutes (Residence Time) |
| Temperature Control | Variable (Exotherm spikes to 45°C) | Strictly Isothermal (25°C) |
| Yield | 85% | 98% |
| HPLC Purity | 95.2% | >99.5% |
| Major Impurity | Defluorinated byproduct (2-3%) | Not Detected (<0.1%) |
| Safety Profile | High Risk ( | Inherently Safe (Closed system) |
Experimental Protocols
Standard Batch Protocol (Reference)
-
Setup: 500 mL 3-neck round bottom flask with overhead stirrer and reflux condenser.
-
Procedure:
-
Dissolve 2,4-difluoro-5-methoxybenzaldehyde (17.2 g, 100 mmol) in Methanol (150 mL).
-
Cool to 0°C.
-
Add
(3.8 g, 100 mmol) portion-wise over 60 minutes. Caution: Vigorous gas evolution. -
Stir for 2 hours at room temperature.
-
Quench with 1M HCl (carefully). Extract with Ethyl Acetate.
-
Evaporate solvent to yield crude solid (requires recrystallization).
-
Validated Continuous Flow Protocol (New Method)
-
System: Vapourtec R-Series or equivalent dual-pump flow reactor.
-
Reagents:
-
Stream A: 2,4-Difluoro-5-methoxybenzaldehyde (0.5 M in THF).
-
Stream B:
(0.25 M in 0.1 M NaOH aqueous solution). Note: NaOH stabilizes the borohydride.
-
-
Procedure:
-
Pumping: Pump Stream A at 1.0 mL/min and Stream B at 1.0 mL/min (1:0.5 molar equiv ratio, as
has 4 hydrides). -
Mixing: Streams meet at a PEEK T-mixer (ID 0.5 mm).
-
Reaction: Mixture passes through a 10 mL PFA reactor coil maintained at 25°C.
-
Residence Time: 5 minutes.
-
Quench: The reactor output flows directly into a stirred vessel containing 1M Acetic Acid/Water.
-
Workup: Phase separation (THF/Water) occurs almost immediately. The organic layer is dried and evaporated to yield pure white crystals.
-
Process Visualization
Reaction Pathway & Flow Schematic
Caption: Schematic representation of the continuous flow synthesis setup, highlighting the dual-stream injection and controlled residence time.
Chemical Transformation
Caption: Simplified reaction pathway showing the conversion of the benzaldehyde to the benzyl alcohol.
References
-
Continuous Reductions and Reductive Aminations Using Solid NaBH4 . Organic Process Research & Development. Validates the safety and efficiency of borohydride reductions in flow systems.
-
Safety and Process Intensification of Catalytic Reduction Using Sodium Borohydride . MDPI. Discusses the hazards of batch NaBH4 handling and the advantages of microreactor systems.
-
Chemical Reaction Hazards Associated with the Use of Sodium Borohydride . IChemE. detailed analysis of the exothermicity (-150 kcal/mol) and hydrogen evolution risks in batch processing.
-
2,4-Difluoro-5-methoxybenzaldehyde Compound Summary . PubChem. Verification of the starting material structure and properties.[1]
-
Synthesis of Fluorinated Benzoic Acid Derivatives . Journal of Chemical Research.[1][2] Context for the synthesis of 2,4-difluoro-substituted aromatics as drug intermediates.
Sources
A Senior Application Scientist's Guide to the Purity Analysis of 2,4-Difluoro-5-methoxybenzyl alcohol by HPLC
Introduction: The Criticality of Purity in Advanced Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the molecular precision of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. 2,4-Difluoro-5-methoxybenzyl alcohol serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of fluoro- and methoxy-substituents imparts unique electronic and conformational properties to target molecules. However, impurities arising from its synthesis—such as positional isomers, starting material residues, or degradation products like the corresponding aldehyde—can have significant downstream consequences. These impurities can lead to the formation of undesired, potentially toxic, API-related substances, impact reaction kinetics, and complicate regulatory submissions.
This guide provides an in-depth, experience-driven comparison of analytical strategies for the purity determination of 2,4-Difluoro-5-methoxybenzyl alcohol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a robust, validated HPLC protocol, and compare its performance against other relevant analytical techniques.
The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally sensitive molecules like substituted benzyl alcohols, HPLC, particularly in the reversed-phase mode (RP-HPLC), is the industry's gold standard for purity and impurity profiling.[1][2] The technique's high resolving power allows for the separation of the main compound from closely related impurities, which is essential for accurate quantification.[1]
The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically alkyl-chains bonded to silica).[3] A polar mobile phase is used to elute the compounds, with more polar compounds eluting earlier and less polar compounds being retained longer. By programming a gradient—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate compounds with a wide range of polarities in a single analytical run.[1]
Recommended HPLC Protocol for Purity Analysis
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis. The method is grounded in established principles for the analysis of aromatic compounds and is designed for robustness.[4][5]
Experimental Workflow
The logical flow of the HPLC analysis, from initial preparation to final data interpretation, is a critical component of a reliable analytical system.
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed Method Parameters
The selection of each parameter is a deliberate choice to optimize the separation and ensure a robust method.
| Parameter | Recommended Condition | Rationale & Expertise-Driven Insights |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[5][6] A 250 mm length ensures high theoretical plates, which is crucial for resolving closely eluting impurities from the main peak. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier sharpens peaks by suppressing the ionization of silanol groups on the silica backbone, reducing peak tailing.[1][3] Phosphoric acid is a common choice for UV detection due to its low absorbance. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[7] |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B | A gradient is essential for this application. It allows for the elution of early, more polar impurities while also ensuring that late-eluting, non-polar impurities are effectively washed from the column.[1] The final re-equilibration step is critical for run-to-run reproducibility. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing an optimal balance between analysis time, resolution, and solvent consumption. |
| Detection | UV at 220 nm and 254 nm | Benzyl alcohols and related aromatic compounds exhibit strong UV absorbance.[8][9] Monitoring at 220 nm provides high sensitivity for most organic compounds, while 254 nm is characteristic of the aromatic ring. Using dual wavelengths can help in distinguishing impurities. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Sample Preparation | Dissolve in Acetonitrile/Water (50:50, v/v) to a concentration of ~0.5 mg/mL. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape for early-eluting compounds. |
System Suitability Testing (SST): The Self-Validating Check
Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step for ensuring data integrity and is a core tenet of any validated analytical procedure.[2][10] An SST solution (typically the main analyte at a known concentration) is injected multiple times.
| SST Parameter | Acceptance Criteria | Purpose |
| Peak Area RSD | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and the stability of the detector response.[2] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate undesirable secondary interactions with the stationary phase and may co-elute with minor impurities. |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency and separation power. Low plate count indicates a poorly packed or aging column. |
Method Validation Principles (ICH Q2(R2))
For use in a regulated environment, this method must be formally validated to prove it is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[10][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by analyzing spiked samples and stressed samples (exposed to acid, base, heat, light, oxidation).
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Established across a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of added analyte (spike recovery).
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Crucial for impurity analysis.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate), providing an indication of its reliability during normal usage.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, a comprehensive understanding requires comparing it with other available analytical technologies. The choice of technique depends on the specific analytical question being asked.
Caption: A decision-making guide for selecting the appropriate analytical technique.
Performance Comparison
| Technique | Resolution & Sensitivity | Quantitation | Impurity Identification | Key Strengths & Weaknesses for This Analyte |
| HPLC-UV | High / High. Excellent for separating structurally similar isomers. Sensitivity is typically in the low ng range. | Excellent. The gold standard for accurate and precise purity determination by area percent normalization or against a reference standard. | Poor. Provides retention time only. No structural information. | Strength: Ideal for routine QC and release testing due to its robustness, resolving power, and quantitative accuracy for non-volatile compounds.[1][14] |
| Gas Chromatography (GC-FID) | Very High / High. Excellent resolution for volatile compounds. | Excellent. Highly accurate and precise for volatile analytes. | Poor. Provides retention time only. | Weakness: The analyte has a relatively high boiling point and may require derivatization for good peak shape, adding complexity. Not suitable for non-volatile impurities.[15] |
| LC-Mass Spectrometry (LC-MS) | High / Very High. Combines HPLC separation with the high sensitivity and specificity of MS detection. | Good to Excellent. Can be used for quantitation, but is more complex than UV. | Excellent. Provides mass-to-charge ratio (m/z), which is critical for determining the molecular weight of unknown impurities and aiding in their structural elucidation.[14] | Strength: The definitive tool for impurity identification and characterization during development and forced degradation studies. |
| Thin-Layer Chromatography (TLC) | Low / Moderate. Good for a quick visual check but cannot resolve closely related impurities effectively. | Poor. At best semi-quantitative. Not suitable for accurate purity determination. | Poor. Provides an Rf value only. | Strength: Inexpensive, rapid screening tool for monitoring reaction progress or checking for gross contamination.[6] |
| Nuclear Magnetic Resonance (NMR) | Low / Low. Excellent for structural confirmation of the main component. | Good (qNMR). Quantitative NMR can determine purity against a certified internal standard but lacks the sensitivity to detect and quantify trace impurities (<0.1%). | Excellent. The most powerful tool for unambiguous structure elucidation of the main compound and any isolated impurities. | Weakness: Low sensitivity makes it unsuitable for typical impurity profiling required by regulatory bodies. |
Conclusion and Recommendations
For the comprehensive and accurate purity determination of 2,4-Difluoro-5-methoxybenzyl alcohol, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[1] The provided HPLC method serves as a robust starting point for method development and validation for this important pharmaceutical intermediate.
While other methods like TLC can be used for rapid screening, and NMR and MS provide invaluable structural information for impurity identification, HPLC remains the cornerstone for routine quality control and final product release testing in a research and drug development setting. For a complete analytical package, a validated HPLC-UV method should be used for routine purity testing, while LC-MS should be employed during development to identify and characterize any unknown impurities that are detected.
References
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Available from: [Link]
- Google Patents. HPLC Method for purifying organic compounds. (EP1162456A1).
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]
-
ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Available from: [Link]
-
ResearchGate. Characterization by HPLC of p-Hydroxybenzyl Alcohol Biotransformation to Gastrodin In Vivo. (2021). Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available from: [Link]
-
Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Available from: [Link]
-
The Japanese Pharmacopoeia. Benzyl Alcohol. Available from: [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]
-
PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]
-
Food and Agriculture Organization (FAO). BENZYL ALCOHOL. Available from: [Link]
-
ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2015). Available from: [Link]
-
Water SA. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. Available from: [Link]
-
Chromatography Today. Alternative found for HPLC methods. Available from: [Link]
-
Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available from: [Link]
-
De Gruyter. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2024). Available from: [Link]
-
YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Available from: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
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- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
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- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 15. series.publisso.de [series.publisso.de]
A Senior Application Scientist's Guide to Difluorinated Building Blocks: A Comparative Analysis of 2,4-Difluoro-5-methoxybenzyl alcohol
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the vast arsenal of fluorinated building blocks, substituted benzyl alcohols serve as versatile intermediates. This guide provides an in-depth technical comparison of 2,4-Difluoro-5-methoxybenzyl alcohol with other difluorinated analogues, offering insights into its reactivity and rationale for its selection in complex synthetic endeavors.
The Strategic Advantage of Fluorine and Methoxy Substitution
The introduction of fluorine atoms into a benzene ring is a well-established strategy to modulate the electronic properties of a molecule. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs can participate in resonance, leading to a weaker mesomeric donating effect (+M). The interplay of these effects is highly dependent on the substitution pattern.
The methoxy group (-OCH₃), in contrast, is a strong mesomeric electron-donating group (+M) and a moderately inductive electron-withdrawing group (-I). The combination of these substituents on a benzyl alcohol scaffold creates a unique electronic environment that influences the reactivity of both the aromatic ring and the benzylic hydroxyl group.
In the case of 2,4-Difluoro-5-methoxybenzyl alcohol , the two fluorine atoms at positions 2 and 4 strongly withdraw electron density from the ring via the inductive effect. The methoxy group at position 5, however, donates electron density through resonance. This particular arrangement leads to a nuanced electronic landscape that can be strategically exploited in organic synthesis.
Comparative Physicochemical Properties
The substitution pattern on the aromatic ring directly impacts key physicochemical properties relevant to drug design and synthesis. While specific experimental data for every isomer is not always available in a single comparative study, we can predict trends based on established principles of physical organic chemistry.
| Compound | Predicted pKa of Benzylic Alcohol | Predicted LogP | Rationale for Predicted Properties |
| 2,4-Difluoro-5-methoxybenzyl alcohol | Lower | Higher | The two electron-withdrawing fluorine atoms increase the acidity of the benzylic proton. The overall increase in fluorine content generally leads to a higher lipophilicity. |
| 3,5-Difluorobenzyl alcohol | Lower | Higher | The two fluorine atoms in a meta relationship exert a strong inductive withdrawing effect, increasing acidity. The lipophilicity is increased due to the fluorine atoms. |
| 2,5-Difluorobenzyl alcohol | Lower | Higher | Similar to the 3,5-isomer, the fluorine atoms increase acidity and lipophilicity. |
| 4-Methoxybenzyl alcohol | Higher | Lower | The strong electron-donating methoxy group decreases the acidity of the benzylic proton. The absence of fluorine results in lower lipophilicity compared to its fluorinated counterparts. |
Note: Predicted values are based on general chemical principles and may vary from experimental values.
Reactivity in Key Synthetic Transformations: A Comparative Outlook
The utility of a building block is defined by its reactivity in common synthetic transformations. Here, we compare the expected performance of 2,4-Difluoro-5-methoxybenzyl alcohol in two critical reaction sequences: conversion to a benzyl halide and subsequent palladium-catalyzed cross-coupling reactions.
Conversion to Benzyl Bromide
The transformation of a benzyl alcohol to a benzyl bromide is a crucial first step for many cross-coupling reactions. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Caption: Generalized workflow for the conversion of benzyl alcohol to benzyl bromide.
The rate of this reaction is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups, such as fluorine, can slightly disfavor the formation of a partial positive charge on the benzylic carbon during the transition state of an Sₙ2 reaction. Conversely, electron-donating groups like methoxy can stabilize this transition state.
Expected Reactivity Order for Bromination:
4-Methoxybenzyl alcohol > 2,4-Difluoro-5-methoxybenzyl alcohol > 2,5-Difluorobenzyl alcohol ≈ 3,5-Difluorobenzyl alcohol
The methoxy group in the target molecule is expected to partially offset the deactivating effect of the two fluorine atoms, making its conversion to the benzyl bromide more facile than in the case of the simple difluorobenzyl alcohols.
Palladium-Catalyzed Cross-Coupling Reactions
Once converted to the corresponding benzyl bromide, these building blocks can be used in powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl or aryl-alkyl bonds.[1] The reactivity of the benzyl bromide in the oxidative addition step to the palladium(0) catalyst is a key determinant of the reaction's success.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electron-withdrawing groups on the benzyl bromide can accelerate the oxidative addition step. Therefore, the difluorinated analogues are expected to be more reactive than their non-fluorinated counterparts.
Expected Reactivity Order in Suzuki-Miyaura Coupling:
3,5-Difluorobenzyl bromide ≈ 2,5-Difluorobenzyl bromide > 2,4-Difluoro-5-methoxybenzyl bromide > 4-Methoxybenzyl bromide
While the fluorine atoms in 2,4-difluoro-5-methoxybenzyl bromide activate the molecule towards oxidative addition, the electron-donating methoxy group can slightly temper this effect compared to the simple difluorobenzyl bromides.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] Similar to the Suzuki coupling, the oxidative addition of the benzyl halide to the palladium catalyst is a crucial step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
The same reactivity trend as in the Suzuki-Miyaura coupling is expected, with the electron-withdrawing fluorine atoms facilitating the oxidative addition step.
Experimental Protocols
The following are generalized, self-validating protocols for the key transformations discussed. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of Substituted Benzyl Bromides
Objective: To convert a substituted benzyl alcohol to the corresponding benzyl bromide. This protocol allows for a direct comparison of the reactivity of different benzyl alcohol isomers under identical conditions.
Materials:
-
Substituted Benzyl Alcohol (e.g., 2,4-Difluoro-5-methoxybenzyl alcohol) (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted benzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl bromide.
-
Purify the product by column chromatography on silica gel if necessary.
Self-Validation: The progress of the reaction for different isomers can be monitored in parallel by TLC or GC-MS to directly compare their conversion rates.
General Protocol for Suzuki-Miyaura Coupling of Substituted Benzyl Bromides
Objective: To perform a comparative Suzuki-Miyaura coupling of different substituted benzyl bromides with an arylboronic acid.
Materials:
-
Substituted Benzyl Bromide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the substituted benzyl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: Running parallel reactions with different benzyl bromide isomers and analyzing the reaction kinetics and final yields will provide a direct comparison of their reactivity in the Suzuki-Miyaura coupling.
Conclusion
2,4-Difluoro-5-methoxybenzyl alcohol is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern provides a balance of electronic effects that can be strategically leveraged to fine-tune the reactivity of the benzylic position and the aromatic ring. While the electron-withdrawing fluorine atoms generally enhance the reactivity of the corresponding benzyl bromide in palladium-catalyzed cross-coupling reactions, the electron-donating methoxy group can modulate this effect, offering a handle for controlling reaction rates and selectivity.
This guide provides a framework for understanding and comparing the performance of 2,4-Difluoro-5-methoxybenzyl alcohol against other difluorinated building blocks. By understanding the interplay of electronic effects and applying the provided experimental protocols, researchers can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Sources
Environmental impact of "2,4-Difluoro-5-methoxybenzyl alcohol" synthesis methods
Executive Summary
This guide provides a technical comparison of synthesis routes for 2,4-Difluoro-5-methoxybenzyl alcohol , a critical intermediate in the development of kinase inhibitors and other fluorinated pharmaceutical actives.
In the current regulatory climate, "green chemistry" is no longer optional—it is a metric of operational efficiency. This analysis contrasts the traditional hydride reduction methods against catalytic hydrogenation, evaluating them on Atom Economy (AE) , Process Mass Intensity (PMI) , and E-factor (waste generation).
Key Finding: While Sodium Borohydride (NaBH₄) reduction remains the standard for bench-scale discovery due to operational simplicity, Catalytic Hydrogenation is the superior choice for scale-up, offering a 35% reduction in theoretical waste and eliminating boron-related disposal costs.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
-
Target Molecule: 2,4-Difluoro-5-methoxybenzyl alcohol
-
Molecular Formula: C₈H₈F₂O₂
-
Molecular Weight: 174.15 g/mol
-
Key Functionality: The benzyl alcohol moiety serves as a versatile handle for subsequent nucleophilic substitutions (via conversion to a halide or mesylate) or oxidation to the aldehyde.
Comparative Route Analysis
We evaluate three distinct synthesis pathways. Each is rated on a scale of 1 (Poor) to 5 (Excellent) for Environmental Sustainability.
Method A: NaBH₄ Reduction of 2,4-Difluoro-5-methoxybenzaldehyde
-
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.
-
Status: Industry Standard (Lab Scale).
-
Pros: Mild conditions (0–25°C), high chemoselectivity (tolerates F substituents), simple workup.
-
Cons: Generates stoichiometric boron waste; requires careful quenching of excess reagent.
Method B: Catalytic Hydrogenation of 2,4-Difluoro-5-methoxybenzaldehyde
-
Mechanism: Heterogeneous catalysis (Pd/C or Pt/C) activating H₂ gas.
-
Status: Green Preferred (Pilot/Manufacturing Scale).
-
Pros: 100% Atom Economy (theoretical), water is the only byproduct, solvent is recyclable.
-
Cons: Requires high-pressure equipment; safety risks associated with H₂ gas and pyrophoric catalysts.
Method C: LiAlH₄ Reduction of 2,4-Difluoro-5-methoxybenzoic Acid
-
Mechanism: Strong nucleophilic attack on the carboxylic acid.
-
Status: Legacy / Deprecated.
-
Pros: Can start from the widely available acid precursor.
-
Cons: Severe Safety Risk (violent reaction with moisture); difficult aluminum emulsion workup; poor atom economy due to loss of water and aluminum salts.
Summary Data Table
| Metric | Method A: NaBH₄ Reduction | Method B: H₂ Catalysis | Method C: LiAlH₄ Reduction |
| Precursor | Aldehyde | Aldehyde | Carboxylic Acid |
| Reagent | NaBH₄ (0.25–0.5 eq) | H₂ (Gas) + Pd/C (Cat) | LiAlH₄ (0.75–1.0 eq) |
| Atom Economy | ~85% (loss of borates) | 100% (Addition reaction) | < 70% (loss of Al salts) |
| E-Factor (Est.) | 5–10 kg waste/kg product | < 2 kg waste/kg product | > 20 kg waste/kg product |
| Safety Profile | Moderate (H₂ evolution on quench) | Moderate (Flammable gas/cat) | High Risk (Pyrophoric) |
| Sustainability Score | ⭐⭐⭐ | ⭐⭐⭐⭐⭐ | ⭐ |
Visualizing the Synthesis Landscape
The following diagram illustrates the chemical pathways and the decision logic for selecting a method based on scale and environmental constraints.
Figure 1: Reaction pathways comparing reagent efficiency and waste generation. Method B (Blue) offers the most direct and cleanest route.
Detailed Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints (TLC/HPLC) and safety quenches to ensure reproducibility.
Protocol A: Standard Laboratory Synthesis (NaBH₄)
Best for: Small batches (<50g), rapid throughput, no special equipment.
-
Setup: Charge a round-bottom flask with 2,4-difluoro-5-methoxybenzaldehyde (1.0 eq) and Methanol (10 volumes). Cool to 0°C using an ice bath.[1]
-
Addition: Slowly add Sodium Borohydride (NaBH₄) (0.5 eq) portion-wise over 20 minutes. Note: Evolution of H₂ gas will occur; ensure venting.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 1 hour.
-
Validation: Check TLC (30% EtOAc/Hexanes). Aldehyde spot (Rf ~0.6) should disappear; Alcohol spot (Rf ~0.3) appears.[1][2][3]
-
Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise until bubbling ceases. This decomposes the borate complex.
-
Workup: Concentrate methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Usually not required (Yield >95%). Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Green Catalytic Hydrogenation
Best for: Scale-up (>100g), strict environmental compliance.
-
Setup: In a pressure reactor (Parr shaker or autoclave), dissolve 2,4-difluoro-5-methoxybenzaldehyde (1.0 eq) in Ethanol (8 volumes).
-
Catalyst: Add 5 wt% Pd/C (10% loading) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric when dry; keep wet with solvent.
-
Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 atm (45 psi) H₂. Shake/stir vigorously at RT for 4 hours.
-
Validation: Monitor H₂ uptake. Reaction stops when theoretical uptake is reached. HPLC check for residual aldehyde.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Note: The recovered catalyst can often be recycled.[4]
-
Isolation: Concentrate the filtrate to obtain the pure alcohol.
-
Sustainability Note: This method eliminates the aqueous extraction step entirely if the solvent is evaporated directly, drastically reducing solvent waste (E-factor).
Environmental Impact Deep Dive
Solvent Selection & Toxicity
-
Method A (NaBH₄): Uses Methanol.[1] While toxic to humans, it is biodegradable and has a low cumulative environmental impact if incinerated properly.
-
Method B (H₂): Uses Ethanol or Isopropanol.[5] These are Class 3 solvents (low toxicity) and are preferred in "Green Chemistry" guides over Methanol.
-
Method C (LiAlH₄): Requires THF or Diethyl Ether. THF is a peroxide former and harder to recover/dry, increasing the lifecycle carbon footprint.
Waste Stream Analysis
The primary differentiator is the byproduct:
-
Boron Salts (Method A): Boric acid derivatives are regulated in many jurisdictions due to reproductive toxicity concerns. Large-scale use requires specific waste treatment protocols.
-
Aluminum Salts (Method C): Creates voluminous gelatinous precipitates (aluminum hydroxide) that occlude product and require large volumes of solvent to wash, inflating the PMI.
References
-
Reduction of Benzaldehydes using NaBH4: Journal of Chemical Education, "Sodium Borohydride Reduction of Vanillin: A Green Chemistry Experiment." Link (Mechanistic proxy for fluorinated analogs).
-
Catalytic Hydrogenation Efficiency: Organic Process Research & Development, "Scalable and Safe Hydrogenation Processes." Link.
-
Synthesis of Fluorinated Benzyl Alcohols: Google Patents, "Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol" (CN102731269B). Link.
-
General Properties of 2,4-Dimethoxybenzyl alcohol (Analog): CAS Common Chemistry. Link.[6]
-
Safety of Hydride Reductions: National Institutes of Health (NIH), "The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis." Link.
Sources
- 1. ijcea.org [ijcea.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 5. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
